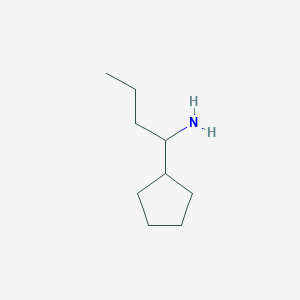
2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
Overview
Description
2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine (ETIQ) is an organic compound belonging to the isoquinolinone family of compounds. It is a cyclic compound that contains a nitrogen atom, a sulfur atom, and an ethylsulfonyl group. ETIQ was first synthesized in 1974 by the German chemist, Werner Kühne, and has since been studied for its various applications in scientific research.
Scientific Research Applications
Anticancer Antibiotics and Drug Discovery The THIQ scaffold is recognized for its versatility in drug discovery, including its role in anticancer antibiotics. Trabectedin, a compound featuring fused THIQ rings, has received US FDA approval for treating soft tissue sarcomas. This emphasizes the potential of THIQ derivatives, including 2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine, in the development of novel anticancer agents. The review of patents on THIQ derivatives further supports their significant therapeutic potential across a range of diseases, including cancer (Singh & Shah, 2017).
Antioxidant Activity The evaluation of antioxidant capacity through assays like ABTS and DPPH highlights the importance of structural motifs similar to this compound in scavenging free radicals. These studies underline the potential utility of such compounds in mitigating oxidative stress, which is a key factor in the pathogenesis of various chronic diseases (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Antitumor Applications and Medicinal Chemistry The privileged scaffold of THIQs, including this compound, is highlighted for its antitumor properties. The exploration of THIQ derivatives as inhibitors or modulators of cancer-related targets showcases the scaffold's potential in anticancer drug design. The review emphasizes the need for further structural-activity relationship (SAR) studies to enhance selectivity and efficacy of THIQ-based compounds in cancer therapy (Faheem et al., 2021).
properties
IUPAC Name |
2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-16(14,15)13-6-5-9-3-4-11(12)7-10(9)8-13/h3-4,7H,2,5-6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAIQRJZIIRLDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1453596.png)
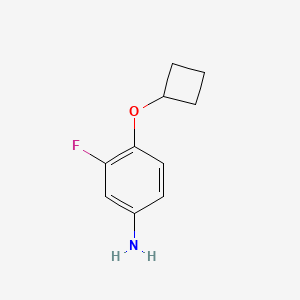
![N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1453599.png)

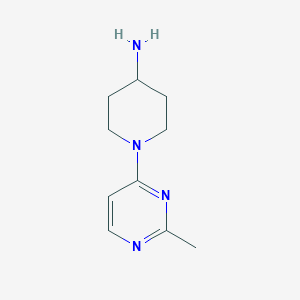
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1453607.png)
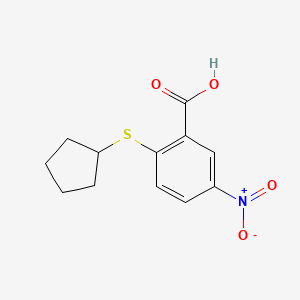
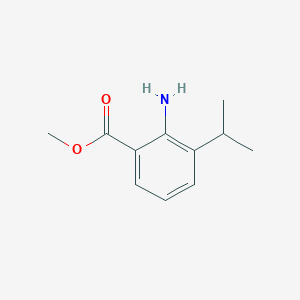
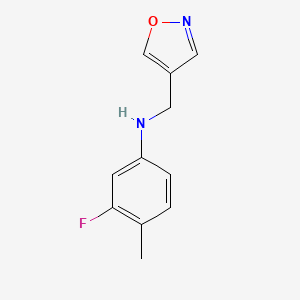
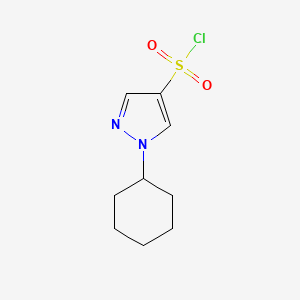
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)
